molecular formula C₂₇H₄₁NO₈ B108805 Deltaline CAS No. 6836-11-9

Deltaline

Cat. No. B108805
CAS RN: 6836-11-9
M. Wt: 507.6 g/mol
InChI Key: DTTPWCNKTMQMTE-UHFFFAOYSA-N
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Description

Deltaline is a norditerpenoid alkaloid that has been studied for its interesting chemical properties and potential biological activities. The research on deltaline has revealed its capacity to undergo heterolytic fragmentation, leading to various rearrangement products. One such study demonstrated that treating deltaline with thionyl chloride (SOCl2) in moist benzene resulted in a rearrangement product assigned as structure 5. This compound was also obtained by treating 10-chloro-10-deoxydeltaline with aqueous methanol. However, a novel rearranged pyrrolidine was produced when 10-chloro-10-deoxydeltaline was treated with methanolic potassium hydroxide (KOH). The structures of these heterolytic fragmentation products were confirmed by NMR spectroscopy and X-ray crystallography for the pyrrolidine derivative .

Synthesis Analysis

The synthesis of deltaline-related compounds has been explored in various contexts. For instance, asymmetric synthesis methods have been developed to create unsaturated, fused bicyclic proline analogues, which are structurally related to deltaline. These methods involve the use of cyclic bis(allylsulfoximine)titanium complexes and subsequent migratory cyclization of delta-amino alkenyl aminosulfoxonium salts to yield the proline analogues with high enantio- and diastereoselectivity . Additionally, novel routes to synthesize Delta2-isoxazoline derivatives have been described, which involve palladium-catalyzed carboetherification of beta,gamma-unsaturated oximes with aryl bromides, followed by further conversion to beta-hydroxy ketones .

Molecular Structure Analysis

The molecular structure of deltaline and its analogues is characterized by the presence of a pyrrolidine ring, which is a common feature in many alkaloids. The structural analysis of deltaline's rearrangement products has been facilitated by NMR spectroscopy and X-ray crystallography, which provide detailed insights into the stereochemistry and conformation of these molecules . The molecular modeling studies of delta-conotoxin EVIA peptide analogs, which contain a locked cis proline amide bond, also contribute to the understanding of the conformational preferences of proline-rich peptides and their analogues .

Chemical Reactions Analysis

The chemical reactivity of deltaline and its derivatives is highlighted by their ability to undergo various reactions, such as heterolytic fragmentation and migratory cyclization. These reactions lead to structurally diverse compounds with potential biological activities. The study of these reactions not only sheds light on the chemical behavior of deltaline but also opens up possibilities for the synthesis of novel compounds with enhanced properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of deltaline and its analogues are influenced by their molecular structure. The presence of the pyrrolidine ring and other functional groups contributes to their reactivity and potential interactions with biological targets. The studies on proline biosynthesis, which is related to the synthesis of proline analogues like deltaline, have revealed the importance of enzymes such as Delta(1)-pyrroline-5-carboxylate synthetase (P5CS) in the regulation of proline levels in plants under stress conditions . These findings are crucial for understanding the role of proline and its analogues in stress tolerance and adaptation.

Scientific Research Applications

Pharmacokinetic Studies

Deltaline, an aconitine-type alkaloid, has been the subject of pharmacokinetic studies. Using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), researchers have explored the pharmacokinetics of deltaline following intravenous administration in mice. This method proved sensitive, fast, specific, and successfully applied to pharmacokinetic studies, providing a deeper understanding of deltaline's behavior in biological systems (Song et al., 2019).

Chemical Conversion for Drug Development

Deltaline has been utilized in novel approaches to synthesize complex molecular structures. For instance, researchers have achieved the chemical conversion of deltaline to the taxane ABC ring system, a structure significant in cancer treatment drugs (Zou et al., 2008). Additionally, deltaline has been involved in studies of skeletal rearrangement, contributing to the synthesis of new molecular frameworks with potential pharmaceutical applications (Tang et al., 2012).

Synthesis of Derivatives and Novel Compounds

The ability of deltaline to undergo skeletal rearrangements has been harnessed to synthesize a variety of novel derivatives. Researchers have explored the generation of skeletal diversity from deltaline, leading to the synthesis of new derivatives with unique structures, which could be potential candidates for drug discovery (Chen et al., 2015).

Biological Effects Studies

While the biological effects of deltaline are not the primary focus here, it's worth noting that research has been conducted on deltaline's effects on neuromuscular transmission, contributing to the broader understanding of its biological activity (Dobelis et al., 1999).

Safety And Hazards

Deltaline is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

[(1R,2S,3S,4S,5R,6S,8R,12S,16R,19S,20R,21S)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15-,16+,17+,18+,19+,20-,21+,22?,23+,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTPWCNKTMQMTE-DZZCPBQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]5(C31)[C@]6(C[C@@H]([C@H]7C[C@@]4([C@@H]6[C@H]7OC)O)OC)OCO5)OC(=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
BT Green, KD Welch, DR Gardner… - American journal of …, 2009 - Am Vet Med Assoc
… analysis of serum MLA and deltaline concentrations as well as … deltaline were 8.8 ± 1.2 hours and 5.0 ± 0.6 hours, respectively. Mean elimination half-life values for MLA and deltaline …
Number of citations: 34 avmajournals.avma.org
XQ Wang, Q Song, XQ Guo, J Yan - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound [systematic name: 6β,10-dihydroxy-1α,14α,16β-trimethoxy-4-methyl-7β,8-(methylenedioxy)-20-ethylaconitan-6-yl acetate], C27H41NO8, is a C19-diterpenoid …
Number of citations: 4 scripts.iucr.org
JF Couch - Journal of the American Chemical Society, 1936 - ACS Publications
It has been shown that benzaldehyde may replace acetone in the Ott synthesis of/3-lactonic acids from malonic acid. Salicylic aldehyde does not thus lead to the formation of a …
Number of citations: 15 pubs.acs.org
QF Chen, FP Wang, XY Liu - Chemistry–A European Journal, 2015 - Wiley Online Library
The development of new drugs calls for large collections of diverse molecules with considerable complexity. Ring distortion of natural products provides an efficient and facile approach …
P Tang, L Wang, QF Chen, QH Chen, XX Jian… - Tetrahedron, 2012 - Elsevier
Lactam 2, prepared from deltaline (1), is an analog of C 19 -diterpenoid alkaloid with a hydroxyl group at C-6 and a ketone carbonyl group at C-7. Treatment of this lactam with thionyl …
Number of citations: 16 www.sciencedirect.com
H Song, Y Huang, D Zhu, S Tong… - Current …, 2019 - ingentaconnect.com
… = 0.996 6 for deltaline, where Y represents the peak area ratio of deltaline and IS, and C represents the concentration of deltaline. In the blood samples, the LLOQ of deltaline was 0.1 ng…
Number of citations: 9 www.ingentaconnect.com
M Carmack, JP Ferris, J Harvey Jr… - Journal of the …, 1958 - ACS Publications
… Deltaline … deltaline pven to one of us (MC) by Couch revealed the invariable presence of another alkaloid, delphoc-cine, not previously reported and not readily sepa-rable from deltaline …
Number of citations: 24 pubs.acs.org
CL Zou, L Cai, H Ji, GB Xie, FP Wang, XX Jian, L Song… - Tetrahedron, 2008 - Elsevier
… deltaline (1) could be isolated from Delphinium bonvalotii Franch. on the kilogram scale, and thus we designed two strategies to convert deltaline … like ABC ring system from deltaline (1). …
Number of citations: 21 www.sciencedirect.com
SK Srivastava, BS Joshi, MG Newton, D Lee… - Tetrahedron letters, 1995 - Elsevier
The rearrangement product obtained by treatment of the norditerpenoid alkaloid deltaline (1) with SOCl 2 in moist benzene has been assigned structure 5. This compound was also …
Number of citations: 12 www.sciencedirect.com
P Tang, QF Chen, L Wang, QH Chen, XX Jian… - Tetrahedron, 2012 - Elsevier
O-Demethylation at C-1 in the C 19 -diterpenoid alkaloids is very challenging. In this paper, it was firstly observed that 10-OH group in deltaline (1) is a determining factor for the O-…
Number of citations: 8 www.sciencedirect.com

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